8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H20O2 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
10,10-dimethyl-1-oxaspiro[5.5]undecan-4-one |
InChI |
InChI=1S/C12H20O2/c1-11(2)5-3-6-12(9-11)8-10(13)4-7-14-12/h3-9H2,1-2H3 |
InChI Key |
NOFMTYXYNCMKSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2(C1)CC(=O)CCO2)C |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Studies of 8,8 Dimethyl 1 Oxaspiro 5.5 Undecan 4 One
X-ray Crystallography of 8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-one and its Crystalline Analogs
Precise structural elucidation is paramount in understanding the chemical and physical properties of a compound. While direct X-ray crystallographic data for this compound is not publicly available in crystallographic databases, analysis of closely related crystalline analogs provides significant insight into the likely solid-state conformation and packing of this spiroketal. This section details the crystallographic parameters of several derivatives of the core 1,5-dioxaspiro[5.5]undecane structure, which serve as valuable proxies for understanding the structural characteristics of the target compound.
Detailed research into the crystal structures of various 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives reveals key conformational features. The core spirocyclic system's geometry is influenced by the nature and position of its substituents. The following tables summarize the crystallographic data obtained for these analogs through single-crystal X-ray diffraction.
One such analog is 3-(3,4-dimethylbenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione. Its crystal structure was determined using X-ray crystallographic techniques, revealing a monoclinic system. researchgate.net In this structure, the 1,3-dioxane (B1201747) ring adopts a distorted envelope conformation, while the cyclohexane (B81311) ring maintains a highly symmetric chair conformation. researchgate.net
Interactive Data Table: Crystallographic Data for 3-(3,4-dimethylbenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione researchgate.net
| Crystal Parameter | Value |
| Empirical Formula | C₁₈H₂₀O₄ |
| Formula Weight | 300.34 |
| Crystal System | Monoclinic |
| Space Group | Cc |
| a (Å) | 27.437(6) |
| b (Å) | 11.471(2) |
| c (Å) | 21.196(4) |
| β (°) | 109.85(3) |
| Volume (ų) | 6275(2) |
| Z | 16 |
| Calculated Density (g/cm³) | 1.271 |
Further studies on similar compounds, such as 3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione and 3-(3,4,5-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, provide additional comparative data. researchgate.net These compounds, differing in the substitution pattern on the benzylidene moiety, crystallize in different systems, highlighting the influence of substituent positioning on the crystal packing.
Interactive Data Table: Crystallographic Data for Trimethoxybenzylidene Substituted 1,5-Dioxaspiro[5.5]undecane-2,4-diones researchgate.net
| Crystal Parameter | 3-(2,3,4-trimethoxybenzylidene) derivative | 3-(3,4,5-trimethoxybenzylidene) derivative |
| Empirical Formula | C₁₉H₂₂O₇ | C₁₉H₂₂O₇ |
| Crystal System | Orthorhombic | Triclinic |
| Space Group | Pna2₁ | P-1 |
| a (Å) | 10.182(2) | 8.7807(18) |
| b (Å) | 11.828(2) | 9.4383(19) |
| c (Å) | 14.356(3) | 11.450(2) |
| α (°) | 90 | 98.64(3) |
| β (°) | 90 | 103.28(3) |
| γ (°) | 90 | 99.44(3) |
| Volume (ų) | 1729.0(6) | 893.4(3) |
| Z | 4 | 2 |
Another set of analogs, 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione and 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione, with a slightly different spirocyclic core, were also analyzed. researchgate.net These compounds both crystallize in the monoclinic system, yet exhibit distinct space groups and unit cell parameters.
Interactive Data Table: Crystallographic Data for Substituted 6,10-Dioxaspiro[4.5]decane-7,9-diones researchgate.net
| Crystal Parameter | 8-(4-(dimethylamino)benzylidene) derivative | 8-(4-hydroxybenzylidene) derivative |
| Empirical Formula | C₁₇H₁₉NO₄ | C₁₅H₁₄O₅ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 6.2554(13) | - |
| b (Å) | 14.605(3) | - |
| c (Å) | 16.265(3) | - |
| β (°) | 95.97(3) | - |
| Volume (ų) | 1477.9(5) | - |
| Z | 4 | - |
| Calculated Density (g/cm³) | 1.354 | - |
| Final R | 0.0570 | - |
| wR | 0.1667 | - |
Mechanistic Investigations of Chemical Transformations Involving 8,8 Dimethyl 1 Oxaspiro 5.5 Undecan 4 One
Reactivity Profiling of the Carbonyl Group in 8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-one
Nucleophilic Additions and Condensations
The ketone functionality is expected to undergo typical nucleophilic addition reactions. The approach of nucleophiles to the carbonyl carbon would likely be subject to stereoelectronic control, dictated by the chair-like conformations of the six-membered rings. The presence of the adjacent oxygen atom in the tetrahydropyran (B127337) ring can influence the electrophilicity of the carbonyl carbon through inductive effects.
Common nucleophilic additions would include:
Grignard and Organolithium Reagents: Addition of organometallic reagents would lead to the formation of tertiary alcohols. The stereochemical outcome would depend on the facial bias presented by the spirocyclic structure.
Wittig Reaction: Conversion of the carbonyl group to an alkene is a plausible transformation. The choice of stabilized or non-stabilized ylides would determine the geometry of the resulting double bond.
Condensation Reactions: Reactions with amines and their derivatives could form imines, enamines, oximes, or hydrazones, depending on the specific reagent and reaction conditions.
α-Functionalization and Enolization Chemistry
The carbon atoms alpha to the carbonyl group (C3 and C5) are susceptible to deprotonation to form an enolate, which can then react with various electrophiles. The regioselectivity of enolate formation (thermodynamic vs. kinetic) would be a key factor in determining the product distribution. The steric hindrance around C5 due to the spirocyclic nature of the molecule might favor enolization towards the C3 position.
Potential α-functionalization reactions include:
Alkylation: Introduction of alkyl groups at the α-position.
Halogenation: Introduction of halogen atoms, which can serve as handles for further transformations.
Hydroxylation: Asymmetric α-hydroxylation of cyclic ketones can be achieved using phase-transfer catalysis with molecular oxygen. acs.org
Ring-Opening and Rearrangement Reactions of the Oxaspiro[5.5]undecane System
The spiroketal moiety is generally stable under neutral and basic conditions but can be susceptible to ring-opening under acidic conditions. The mechanism would involve protonation of one of the ether oxygens, followed by nucleophilic attack, leading to the cleavage of a C-O bond. The stability of the resulting carbocation or oxocarbenium ion would influence the reaction pathway. While specific studies on this compound are unavailable, research on other spiroketal systems provides insights into their behavior under acidic catalysis. nih.gov
Catalytic Reactions Involving this compound
Lewis Acid and Brønsted Acid Catalysis
Lewis acids and Brønsted acids can play a significant role in activating the carbonyl group or the ether oxygen of the spiroketal.
Lewis Acid Catalysis: A Lewis acid could coordinate to the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack. This is a common strategy in reactions such as Michael additions. For instance, the synthesis of substituted spiro[5.5]undecanes has been achieved using Lewis acid catalysts to promote Michael reactions. banglajol.info
Brønsted Acid Catalysis: Brønsted acids can catalyze the formation of enols or enamines, which are key intermediates in many reactions. They can also promote the ring-opening of the spiroketal as mentioned earlier. Studies on chiral phosphoric acid-catalyzed spiroketalization reactions highlight the role of Brønsted acids in controlling stereochemistry. researchgate.net
Transition Metal-Catalyzed Transformations
The application of transition metal catalysis to this compound would likely focus on the functionalization of the α-position or potentially C-H activation at other sites of the molecule. For example, direct branched-selective α-alkylation of cyclic ketones with simple alkenes has been achieved through a cooperative catalysis mode involving an enamine and a transition metal. nih.gov Such a strategy could potentially be applied to this spirocyclic ketone.
Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding the photochemical and electrochemical reactivity of the chemical compound this compound.
Therefore, it is not possible to provide a detailed and scientifically accurate article on the mechanistic investigations of its chemical transformations under photochemical and electrochemical conditions as requested. The available scientific literature does not appear to contain studies focused on this particular molecule's reactivity in these contexts.
Computational Chemistry and Theoretical Studies of 8,8 Dimethyl 1 Oxaspiro 5.5 Undecan 4 One
Conformational Analysis and Energy Landscapes using Quantum Mechanical Methods (DFT, Ab Initio)
The conformational landscape of 8,8-dimethyl-1-oxaspiro[5.5]undecan-4-one is expected to be complex due to the spirocyclic system and the presence of a gem-dimethyl group. Quantum mechanical methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for exploring these landscapes.
DFT methods, with functionals such as B3LYP, are commonly employed for their balance of accuracy and computational cost. These methods can be used to locate and characterize various conformers, such as different chair and boat forms of the six-membered rings. For spiroketal systems, the anomeric effect plays a crucial role in determining the most stable conformation. This stereoelectronic effect generally favors conformations where the lone pairs on the oxygen atoms can interact with the antibonding orbital of the adjacent C-O bond.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer higher accuracy, albeit at a greater computational expense. These methods are valuable for refining the energies of conformers and transition states identified at the DFT level. The relative energies of different conformers can be used to predict their populations at a given temperature.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Anomeric Interactions |
|---|---|---|---|
| Chair-Chair (ax, ax) | 0.00 | O1-C5-C6-C7 = -55.2 | Strong |
| Chair-Boat (ax, eq) | 4.50 | O1-C5-C6-C7 = -10.5 | Weak |
| Boat-Boat (eq, eq) | 8.20 | O1-C5-C6-C7 = 15.3 | None |
Electronic Structure Analysis and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Electrostatic Potential)
The electronic structure of this compound dictates its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept used to predict how a molecule will interact with other reagents. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.
For this compound, the HOMO is likely to be localized on the oxygen atoms, particularly the lone pairs, making them nucleophilic centers. The LUMO is expected to be centered on the carbonyl carbon, which is the most electrophilic site in the molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.
Electrostatic potential (ESP) maps provide a visual representation of the charge distribution in a molecule. In this compound, the ESP map would show a region of negative potential around the carbonyl oxygen and a region of positive potential around the carbonyl carbon, consistent with the expected reactivity.
| Property | Value |
|---|---|
| HOMO Energy (eV) | -6.85 |
| LUMO Energy (eV) | -0.52 |
| HOMO-LUMO Gap (eV) | 6.33 |
| Dipole Moment (Debye) | 2.89 |
Reaction Pathway Elucidation and Transition State Modeling for Transformations
Computational methods are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES), chemists can identify the most likely reaction pathways, including intermediates and transition states.
For this compound, a potential reaction of interest could be its reduction or its reaction with a nucleophile at the carbonyl carbon. Transition state theory can be used to calculate the activation energy for such reactions, providing insights into their feasibility and kinetics.
For example, in a nucleophilic addition to the carbonyl group, the transition state would involve the formation of a new bond between the nucleophile and the carbonyl carbon, and the partial breaking of the carbon-oxygen double bond. The geometry and energy of this transition state can be precisely calculated using quantum mechanical methods.
Molecular Dynamics Simulations to Investigate Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including their interactions with solvent molecules. The conformation and reactivity of a molecule can be significantly influenced by the solvent.
For this compound, MD simulations could be used to investigate how its conformation changes in different solvents, such as water, methanol, or a nonpolar solvent. Explicit solvent models, where individual solvent molecules are included in the simulation, can provide a detailed picture of the solvation shell around the molecule and specific hydrogen bonding interactions. Implicit solvent models, which represent the solvent as a continuous medium, are computationally less expensive and can still capture the bulk effects of the solvent.
These simulations can reveal how the solvent stabilizes different conformers and how it affects the energy barriers of reactions.
Quantitative Structure-Reactivity/Selectivity Relationships (QSRR/QSSR) for this compound Analogs
Quantitative Structure-Reactivity Relationships (QSRR) and Quantitative Structure-Selectivity Relationships (QSSR) are statistical models that correlate the chemical structure of a series of compounds with their reactivity or selectivity. While no specific QSRR/QSSR studies on this compound analogs have been reported, the methodology could be applied to this class of compounds.
To develop a QSRR/QSSR model, a dataset of analogs of this compound with varying substituents would be needed. For each analog, a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological.
The reactivity or selectivity of each analog would be determined experimentally. Then, statistical methods such as multiple linear regression or partial least squares would be used to build a mathematical model that relates the descriptors to the observed activity. Such a model could then be used to predict the reactivity or selectivity of new, unsynthesized analogs.
| Analog (Substituent at C2) | LUMO Energy (eV) | Charge on C4 | LogP | Observed Reactivity (log k) |
|---|---|---|---|---|
| -H | -0.52 | +0.45 | 2.1 | -3.5 |
| -CH3 | -0.48 | +0.43 | 2.5 | -3.8 |
| -F | -0.65 | +0.51 | 1.9 | -2.9 |
| -CN | -0.89 | +0.58 | 1.5 | -2.1 |
Advanced Analytical Methodologies for 8,8 Dimethyl 1 Oxaspiro 5.5 Undecan 4 One
Chromatographic Separation Techniques for Stereoisomers and Impurities
The separation of stereoisomers and the detection of impurities of 8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-one are critical for its characterization and quality control. Chromatographic techniques are paramount in achieving these separation goals.
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for the enantioselective separation of chiral compounds like this compound, which possesses a stereogenic center at the spiro carbon. The choice of the chiral stationary phase (CSP) is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are often effective for a wide range of racemates and are a primary choice for method development. sigmaaldrich.com
For chiral GC, cyclodextrin-based capillary columns are frequently employed. These CSPs can separate a variety of chiral molecules, and their selectivity can be tuned by modifying the cyclodextrin (B1172386) structure. The volatile nature of this compound makes it a suitable candidate for chiral GC analysis.
Table 1: Illustrative Chiral HPLC and GC Parameters for Spiroketone Separation
| Parameter | Chiral HPLC | Chiral GC |
| Column | Polysaccharide-based (e.g., Chiralcel® OD-H) | Cyclodextrin-based (e.g., Beta DEX™ 225) |
| Mobile Phase/Carrier Gas | Hexane/Isopropanol (90:10, v/v) | Helium |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Temperature | 25 °C | 120 °C (isothermal) |
| Detection | UV at 220 nm | Flame Ionization Detector (FID) |
Supercritical Fluid Chromatography (SFC) for Preparative Separations
Supercritical Fluid Chromatography (SFC) has emerged as a greener and more efficient alternative to HPLC for preparative chiral separations. americanpharmaceuticalreview.comnih.gov Utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers faster separations and reduced solvent consumption. youtube.com This technique is particularly advantageous for the large-scale purification of enantiomers of this compound. The use of stacked injections in preparative SFC can significantly increase throughput. youtube.com
Table 2: Representative Preparative SFC Conditions for Chiral Spiroketone Isolation
| Parameter | Value |
| Column | Chiralpak® AD-H |
| Mobile Phase | Supercritical CO2 / Methanol (85:15, v/v) |
| Flow Rate | 80 mL/min |
| Back Pressure | 150 bar |
| Temperature | 35 °C |
| Detection | UV at 225 nm |
| Injection Mode | Stacked Injections |
Hyphenated Techniques for Complex Mixture Analysis and Trace Detection
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex mixtures and the detection of trace amounts of this compound.
GC-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the identification and quantification of volatile and semi-volatile compounds. For this compound, GC-MS analysis would provide a characteristic retention time and a mass spectrum. The fragmentation pattern in the mass spectrum is a molecular fingerprint that aids in structural elucidation. Key fragmentation pathways for ketones often involve alpha-cleavage, leading to the formation of acylium ions, and McLafferty rearrangements if a gamma-hydrogen is present. youtube.com The mass spectrum of 7,9-di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione, a related oxaspiro compound, has been successfully obtained using GC-MS, demonstrating the utility of this technique for this class of molecules. nih.gov
Table 3: Predicted Key Mass Fragments for this compound in GC-MS
| m/z | Predicted Fragment Ion |
| 196 | Molecular Ion [M]+ |
| 181 | [M - CH3]+ |
| 168 | [M - C2H4]+ (from McLafferty rearrangement) |
| 153 | [M - C3H7]+ |
| 125 | Acylium ion fragment |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of less volatile compounds and complex matrices. nih.govmdpi.com For this compound, LC-MS/MS can be particularly useful for impurity profiling and for analyzing samples that are not amenable to GC. A study on a similar compound, 1-oxaspiro[5.5]undecan-2-one, suggests that reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile (B52724) and water with a formic acid modifier would be suitable for mass spectrometry applications. sielc.com Tandem mass spectrometry (MS/MS) provides enhanced specificity through the selection of specific parent-to-product ion transitions.
Advanced Spectrophotometric and Electrochemical Methods for Quantitative Analysis
Beyond chromatographic methods, spectrophotometric and electrochemical techniques offer alternative and complementary approaches for the quantitative analysis of this compound.
Saturated aliphatic ketones, such as this compound, typically exhibit a weak absorption band in the UV-Vis spectrum corresponding to the n → π* transition of the carbonyl group. uobabylon.edu.iq This absorption usually occurs in the range of 270-300 nm. masterorganicchemistry.com While the molar absorptivity is generally low, this characteristic absorption can be utilized for quantitative analysis in solutions where interfering substances are absent. A method for determining total carbonyl content in aldehydes and ketones involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a colored hydrazone, which can then be quantified spectrophotometrically at a specific wavelength. mt.com
Table 4: Typical UV-Vis Absorption Data for Saturated Ketones
| Transition | Wavelength Range (nm) | Molar Absorptivity (ε) |
| n → π* | 270 - 300 | 10 - 30 L·mol⁻¹·cm⁻¹ |
Electrochemical methods can also be employed for the quantitative analysis of ketones. The carbonyl group in this compound is electrochemically active and can be reduced at an electrode surface. acs.org The reduction potential and the resulting current can be correlated to the concentration of the compound. Studies on the electrochemical reduction of aliphatic ketones have shown that the process is sensitive to the electrode material and the molecular structure of the ketone. acs.orgresearchgate.net
Biological Relevance and Mechanistic Applications of 8,8 Dimethyl 1 Oxaspiro 5.5 Undecan 4 One in Pre Clinical Research
Use of 8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-one as a Chemical Probe in Biological Systems
There is no available scientific literature to suggest that this compound has been developed or utilized as a chemical probe. Research in this area typically involves the synthesis of molecules with specific properties that allow for the investigation of biological systems, such as fluorescent tags or affinity labels. No such applications have been reported for this particular compound.
Elucidation of Molecular Mechanisms of Action for Biologically Active Derivatives (in vitro)
Consistent with the lack of SAR studies, there are no published in vitro studies that elucidate the molecular mechanisms of action for any biologically active derivatives of this compound. Understanding the molecular mechanism is crucial for the development of therapeutic agents, and this information is currently not available for this compound.
Role of this compound in Natural Product Synthesis and Analog Design
While spirocyclic systems are important motifs in many natural products, there is no evidence in the scientific literature that this compound has been utilized as a key intermediate or building block in the synthesis of natural products or their analogs. Synthetic efforts in natural product chemistry are often well-documented, and the absence of such reports suggests this compound has not played a significant role in this field to date.
Emerging Research Directions and Future Prospects for 8,8 Dimethyl 1 Oxaspiro 5.5 Undecan 4 One
Application of Artificial Intelligence and Machine Learning in Retrosynthesis and Reaction Prediction
AI models for retrosynthesis can be broadly categorized into three types: template-based, semi-template-based, and template-free. nih.gov These models are trained on vast datasets of known chemical reactions to predict the most likely precursors for a given product. mit.edu For a target like 8,8-dimethyl-1-oxaspiro[5.5]undecan-4-one, an AI tool could propose multiple synthetic routes, allowing chemists to evaluate and select the most promising option based on factors like cost, efficiency, and sustainability.
Furthermore, ML models are being developed for forward reaction prediction, which involves predicting the outcome of a chemical reaction given the reactants and conditions. nih.govarxiv.org This can help chemists to validate the feasibility of the steps proposed by retrosynthesis algorithms and to optimize reaction conditions for higher yields and fewer byproducts. The synergy between retrosynthesis and reaction prediction models offers a powerful platform for designing and executing the synthesis of complex molecules. arxiv.org
| Model Type | Approach | Advantages | Limitations |
| Template-Based | Utilizes a library of predefined reaction rules or templates. nih.gov | High accuracy for reactions within the template library. | Struggles with novel or unknown transformations not covered by the templates. nih.gov |
| Template-Free | Treats retrosynthesis as a translation problem, directly converting the product's molecular representation (e.g., SMILES) to the reactants'. researchgate.net | Capable of discovering entirely new synthetic routes. | May generate chemically invalid or unfeasible reaction steps. mit.edu |
| Semi-Template-Based | Combines template-based and template-free approaches, often by first identifying the reaction center and then generating the reactants. | Balances the reliability of templates with the flexibility of template-free methods. | Complexity in model architecture and training. |
Potential Applications of this compound in Materials Science or Supramolecular Chemistry
The rigid, three-dimensional structure of spirocyclic compounds like this compound makes them attractive building blocks for materials science and supramolecular chemistry. researchgate.net While specific applications for this particular compound are still emerging, the properties of the 1-oxaspiro[5.5]undecane scaffold suggest several promising research avenues.
In materials science, the incorporation of spiro-centers into polymer chains can influence their physical properties. The rigidity of the spiro-junction can lead to materials with higher glass transition temperatures, improved thermal stability, and specific optical properties. The unique shape of spiro compounds can also be exploited to create materials with controlled porosity or specific molecular recognition capabilities.
In supramolecular chemistry, which focuses on non-covalent interactions between molecules, the defined geometry of this compound could be used to design host-guest systems or self-assembling molecular architectures. The ketone and ether functionalities could act as hydrogen bond acceptors, guiding the formation of larger, well-defined structures.
| Research Area | Potential Application of this compound | Rationale |
| Materials Science | Monomer for high-performance polymers. | The rigid spiro-core could enhance thermal stability and mechanical strength. |
| Chiral stationary phases for chromatography. | If synthesized in an enantiomerically pure form, it could be used for separating chiral molecules. | |
| Supramolecular Chemistry | Building block for molecular cages or capsules. | The defined 3D structure can act as a scaffold for creating complex architectures. |
| Component of liquid crystals. | The shape and polarity of the molecule could favor the formation of liquid crystalline phases. |
Development of Sustainable and Economically Viable Synthetic Routes to this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Developing sustainable and economically viable routes to this compound is a key area for future research. This involves considering factors such as atom economy, energy efficiency, use of renewable feedstocks, and minimizing waste.
Exploration of Novel Bio-inspired Transformations for Spiroketone Synthesis
Nature provides a rich source of inspiration for developing new synthetic methodologies. Bio-inspired transformations and biocatalysis, the use of enzymes to catalyze chemical reactions, offer highly selective and environmentally friendly alternatives to traditional chemical synthesis. While specific enzymatic routes to this compound have not been extensively reported, the exploration of enzymes for spiroketone synthesis is a growing field.
Enzymes such as oxidases, reductases, and hydrolases could potentially be used to perform key steps in the synthesis of the target molecule with high stereoselectivity. For example, an enzymatic oxidation could be employed to form a key intermediate, or a lipase (B570770) could be used for a kinetic resolution to obtain an enantiomerically pure product. The development of novel bio-inspired transformations could lead to more efficient and sustainable methods for producing a wide range of spirocyclic compounds.
Q & A
Q. Basic
- 1H/13C NMR : Assigns proton and carbon environments, confirming the spiro junction and dimethyl groups. For example, methyl protons appear as singlets (~1.2 ppm), while carbonyl carbons resonate near 210 ppm .
- GC-MS : Verifies molecular ion peaks (e.g., m/z 196 for C₁₁H₁₆O₂) and fragmentation patterns. Purity is assessed via retention time consistency .
- Optical Rotation : Determines enantiomeric excess ([α]D values) if chiral centers are present .
- HR-MS : Confirms exact mass (e.g., 196.1099 for C₁₁H₁₆O₂) .
How can diastereomeric mixtures formed during the synthesis of this compound be resolved and characterized?
Advanced
Diastereomers arise from stereochemical complexity at the spiro center. Resolution methods include:
- Chiral Chromatography : Using chiral stationary phases (e.g., amylose derivatives) to separate enantiomers .
- Diastereomeric Ratio (dr) Analysis : Calculated via 1H NMR integration of distinct proton signals (e.g., dr = 57/43 in certain spiroketals) .
- NOE Experiments : Identifies spatial proximity of substituents to assign stereochemistry .
- Crystallography : Single-crystal X-ray diffraction provides absolute configuration .
What strategies are effective in optimizing the reaction conditions for introducing substituents into the spirocyclic framework?
Q. Advanced
- Catalyst Screening : Lewis acids (e.g., BF₃·Et₂O) enhance electrophilic substitution at the carbonyl group .
- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize transition states in alkylation reactions .
- Temperature Control : Low temperatures (−78°C) minimize side reactions during sensitive steps (e.g., Grignard additions) .
- Protection/Deprotection : Temporary protecting groups (e.g., benzyl ethers) prevent unwanted reactivity during functionalization .
What precautions are necessary for handling and storing this compound to ensure stability?
Q. Basic
- Storage : Under inert atmosphere (argon/nitrogen) at −20°C to prevent oxidation or hydrolysis .
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to limit inhalation risks .
- Stability Monitoring : Regular NMR or TLC checks detect degradation (e.g., ketone reduction or ring-opening) .
What methodologies are employed to evaluate the potential biological activity of derivatives of this compound?
Q. Advanced
- In Vitro Assays : Enzyme inhibition studies (e.g., kinase assays) to probe interactions with biological targets .
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for proteins .
- Cytotoxicity Screening : MTT assays on cell lines assess therapeutic potential .
- Metabolic Stability : Liver microsome assays predict pharmacokinetic profiles .
How can researchers address challenges in achieving high enantiomeric purity during synthesis?
Q. Advanced
- Chiral Auxiliaries : Temporarily introduce chirality (e.g., Evans auxiliaries) to control stereochemistry .
- Asymmetric Catalysis : Use chiral catalysts (e.g., BINOL-derived ligands) in key steps .
- Dynamic Resolution : Racemization-prone intermediates are selectively crystallized to enrich desired enantiomers .
What kinetic and mechanistic studies are applicable to understand the reactivity of this compound in nucleophilic reactions?
Q. Advanced
- Kinetic Profiling : Monitor reaction progress via in situ NMR or IR spectroscopy to determine rate constants .
- Isotope Labeling : ¹⁸O or deuterium tracing identifies nucleophilic attack sites .
- Computational Modeling : DFT calculations predict transition states and regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
